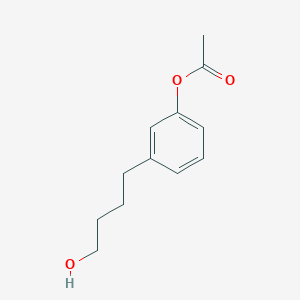![molecular formula C12H16BrNO3 B8320941 tert-butyl N-[3-bromo-5-(hydroxymethyl)phenyl]carbamate](/img/structure/B8320941.png)
tert-butyl N-[3-bromo-5-(hydroxymethyl)phenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-butyl N-[3-bromo-5-(hydroxymethyl)phenyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a hydroxymethyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-bromo-5-(hydroxymethyl)phenyl]carbamate typically involves the reaction of 3-bromo-5-(hydroxymethyl)phenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions: tert-butyl N-[3-bromo-5-(hydroxymethyl)phenyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction Reactions: The carbamate group can be reduced to an amine under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation. These reactions are often performed in acidic or basic aqueous solutions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. These reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution Reactions: Products include substituted phenyl carbamates with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylic acids or aldehydes derived from the oxidation of the hydroxymethyl group.
Reduction Reactions: Products include amines resulting from the reduction of the carbamate group.
科学的研究の応用
Chemistry: tert-butyl N-[3-bromo-5-(hydroxymethyl)phenyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It can also be used as a probe to investigate the binding sites of enzymes and receptors.
Medicine: this compound has potential applications in the development of new drugs. Its carbamate group can be modified to create prodrugs that release active pharmaceutical ingredients upon metabolic activation.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties or used as a precursor for the synthesis of advanced materials.
作用機序
The mechanism of action of tert-butyl N-[3-bromo-5-(hydroxymethyl)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atom and hydroxymethyl group can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s binding affinity and specificity.
類似化合物との比較
tert-Butyl carbamate: Similar in structure but lacks the bromine and hydroxymethyl groups.
tert-Butyl [3-hydroxyphenyl]carbamate: Similar but lacks the bromine atom.
tert-Butyl [3-bromo-5-methylphenyl]carbamate: Similar but has a methyl group instead of a hydroxymethyl group.
Uniqueness: tert-butyl N-[3-bromo-5-(hydroxymethyl)phenyl]carbamate is unique due to the presence of both bromine and hydroxymethyl groups on the phenyl ring. These functional groups confer distinct chemical reactivity and biological activity, making this compound valuable for specific applications in research and industry.
特性
分子式 |
C12H16BrNO3 |
|---|---|
分子量 |
302.16 g/mol |
IUPAC名 |
tert-butyl N-[3-bromo-5-(hydroxymethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H16BrNO3/c1-12(2,3)17-11(16)14-10-5-8(7-15)4-9(13)6-10/h4-6,15H,7H2,1-3H3,(H,14,16) |
InChIキー |
LCCRMGZDEGFRAP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)CO)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-Methyl-pyrimidin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole](/img/structure/B8320888.png)






![Methyl 2-[6-methoxy-4-(trifluoromethyl)benzo[b]thiophen-3-yl]acetate](/img/structure/B8320940.png)



